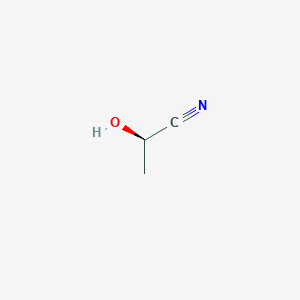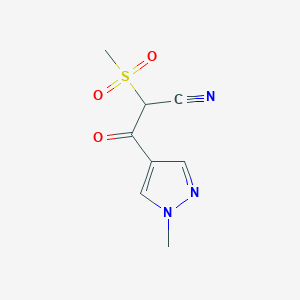
2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile is a synthetic organic compound that features a methanesulfonyl group, a pyrazole ring, and a nitrile group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile typically involves multi-step organic reactions. One possible route could involve the formation of the pyrazole ring followed by the introduction of the methanesulfonyl and nitrile groups under controlled conditions. Specific reagents, catalysts, and solvents would be required to achieve the desired product with high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis would need to be optimized for cost-effectiveness, scalability, and safety. This might involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitrile group, potentially converting it to an amine.
Substitution: The methanesulfonyl group can be a leaving group in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents might include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice would be optimized based on the desired transformation.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Wissenschaftliche Forschungsanwendungen
2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile would depend on its specific interactions with biological targets. This could involve binding to enzymes, receptors, or other macromolecules, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other pyrazole derivatives or nitrile-containing molecules. Examples could be:
- 3-(1-Methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile
- 2-Methanesulfonyl-3-(1H-pyrazol-4-yl)-3-oxopropanenitrile
Uniqueness
The uniqueness of 2-Methanesulfonyl-3-(1-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile could lie in its specific combination of functional groups, which might confer distinct chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C8H9N3O3S |
|---|---|
Molekulargewicht |
227.24 g/mol |
IUPAC-Name |
3-(1-methylpyrazol-4-yl)-2-methylsulfonyl-3-oxopropanenitrile |
InChI |
InChI=1S/C8H9N3O3S/c1-11-5-6(4-10-11)8(12)7(3-9)15(2,13)14/h4-5,7H,1-2H3 |
InChI-Schlüssel |
SEOUTIPAFCZSOY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)C(=O)C(C#N)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


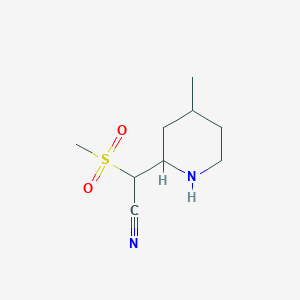

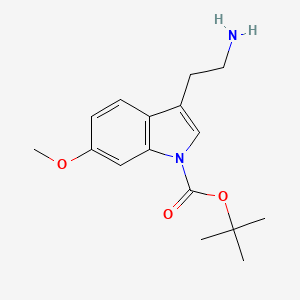

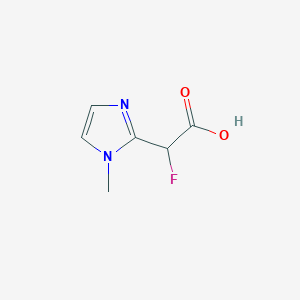
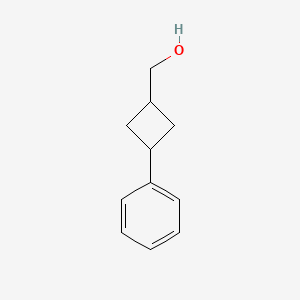
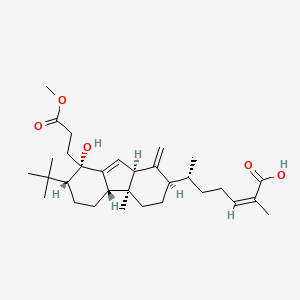

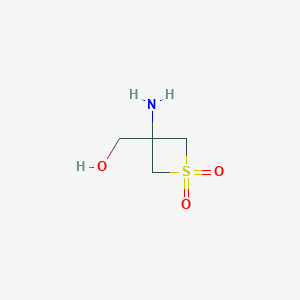
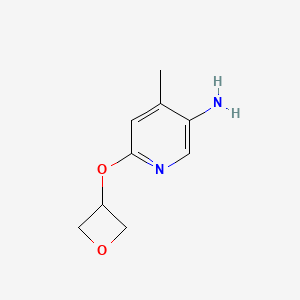
![3-Methyl-3H-imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B13069867.png)
![1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13069873.png)
